molecular formula C12H13N3O2 B11382873 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide

Cat. No.: B11382873
M. Wt: 231.25 g/mol
InChI Key: OOLCOPUYVWBZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide: is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with an ethyl group on the oxadiazole ring and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 4-ethyl-1,2,5-oxadiazole-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it valuable for creating polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
  • N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide
  • N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide

Comparison:

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methylbenzamide

InChI

InChI=1S/C12H13N3O2/c1-3-10-11(15-17-14-10)13-12(16)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,15,16)

InChI Key

OOLCOPUYVWBZJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.